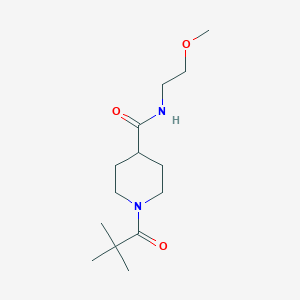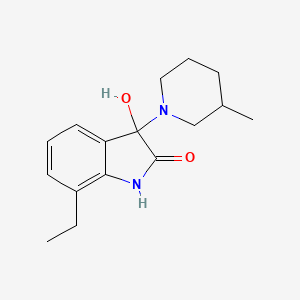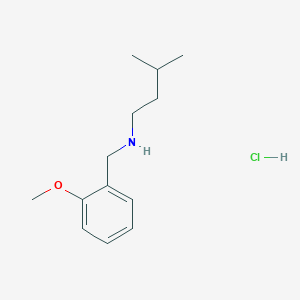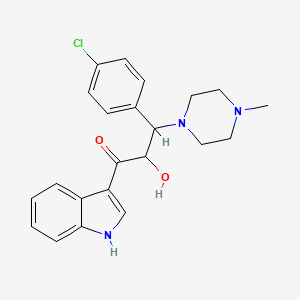![molecular formula C21H24N2O2 B4446016 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4446016.png)
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Übersicht
Beschreibung
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MPBD, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide acts as a dopamine D3 receptor antagonist, inhibiting the binding of dopamine to this receptor. This leads to a decrease in the activity of the dopamine D3 receptor, which is involved in various physiological and pathological processes, including reward, motivation, and addiction. This compound has also been found to have some affinity for other receptors, including the serotonin 5-HT2A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been found to decrease the self-administration of cocaine and other drugs of abuse, suggesting that it may have potential applications in the treatment of drug addiction. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in microglial cells. In addition, this compound has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of this compound in lab experiments. It has low solubility in water and requires the use of organic solvents, which can affect the activity of the compound. This compound also has some affinity for other receptors, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of research is the development of more selective dopamine D3 receptor antagonists that can be used to study the role of this receptor in various physiological and pathological conditions. Another area of research is the development of this compound derivatives with improved solubility and selectivity. This compound may also have potential applications in the treatment of other neurological disorders, including depression and anxiety. Further research is needed to fully understand the potential applications of this compound in scientific research and clinical practice.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has high affinity and selectivity for the dopamine D3 receptor and has been found to have various biochemical and physiological effects. It has potential applications in the study of drug addiction, Parkinson's disease, schizophrenia, and other neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research and clinical practice.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been widely studied for its potential applications in scientific research. One of the main areas of research is its use as a tool for studying the dopamine D3 receptor. This compound has been found to have high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound has also been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Eigenschaften
IUPAC Name |
4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-3-5-17(6-4-15)20(24)22-19-9-7-18(8-10-19)21(25)23-13-11-16(2)12-14-23/h3-10,16H,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWGNHKUVPFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)

![7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4445956.png)
![N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445961.png)


![N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445986.png)



![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4446008.png)
![5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4446024.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)
![3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446040.png)
